molecular formula C9H9F4N3O B14130985 N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine CAS No. 152460-13-4

N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine

Cat. No.: B14130985
CAS No.: 152460-13-4
M. Wt: 251.18 g/mol
InChI Key: DZLQUQRFYZPWPQ-UHFFFAOYSA-N
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Description

N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine is a chemical compound characterized by the presence of a guanidine group attached to a phenyl ring, which is further substituted with a tetrafluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-phenylguanidine: Similar structure but lacks the tetrafluoroethoxy group.

    3-(1,1,2,2-Tetrafluoroethoxy)aniline: Similar structure but lacks the guanidine group.

Uniqueness

N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine is unique due to the presence of both the guanidine and tetrafluoroethoxy groups, which confer distinct chemical properties and potential applications compared to similar compounds. The combination of these functional groups may enhance its reactivity, stability, and biological activity, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

152460-13-4

Molecular Formula

C9H9F4N3O

Molecular Weight

251.18 g/mol

IUPAC Name

2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]guanidine

InChI

InChI=1S/C9H9F4N3O/c10-7(11)9(12,13)17-6-3-1-2-5(4-6)16-8(14)15/h1-4,7H,(H4,14,15,16)

InChI Key

DZLQUQRFYZPWPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)N=C(N)N

Origin of Product

United States

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